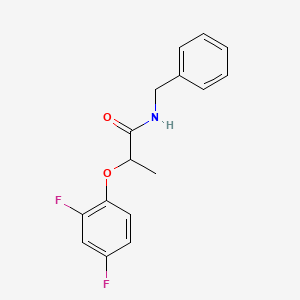

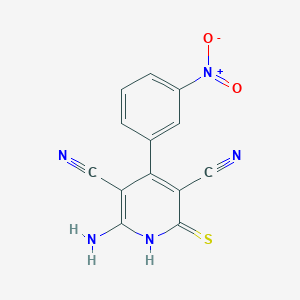

6-amino-4-(3-nitrophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of substituted 3-hydroxypyrazoles, prepared from ethyl esters of substituted 4-(pyridin-2-ylthio)- or 4-(1,4-dihydropyridin-2-ylthio)acetoacetic acids and hydrazine hydrate. These precursors are used in the synthesis of various pyridine and pyrazole derivatives, highlighting a common synthetic pathway for nitrogen-rich heterocycles (Rodinovskaya et al., 2003).

Molecular Structure Analysis

The molecular and crystal structure of closely related compounds, such as pyrazole derivatives, has been established through X-ray diffraction analysis, providing insights into the arrangement of atoms and molecular geometry essential for understanding the compound's reactivity and interaction capabilities (Rodinovskaya et al., 2003).

Chemical Reactions and Properties

Research on compounds with similar structures, such as 4-amino-5-nitro-6-phenylethynylpyrimidines, reveals their ability to undergo various chemical reactions with amines and thiols, showcasing the versatility and reactivity of the nitro and amino functional groups in facilitating organic transformations (Čikotienė et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of similar heterocyclic compounds are often determined using techniques like X-ray diffraction. For instance, the crystal structure analysis of a related compound provided detailed insights into its physical characteristics and molecular packing in crystals (Lysov et al., 2000).

Chemical Properties Analysis

The chemical properties of nitrogen-rich heterocyclic compounds, including their electronic structure and potential for forming hydrogen bonds and other intermolecular interactions, are crucial for understanding their behavior in various chemical environments. Studies have investigated the reactions of these compounds with different reagents, shedding light on their chemical versatility and potential applications (Abdel-rahman et al., 2003).

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

The study of reactions involving pyridine derivatives, like the one , often focuses on exploring the reactivity of these compounds with various reagents. For example, reactions of pyridine derivatives with amines and thiols have been investigated to understand the regio- and stereoselective addition reactions. These studies provide insights into how such compounds can be utilized in the synthesis of new chemical entities with potential applications in drug development and materials science (Čikotienė et al., 2007).

Electrophilic Substitution Reactions

The interaction of nitrophenyl derivatives with carbon surfaces, through processes such as electrochemical reduction, has been extensively studied. These investigations offer valuable information on the modification of carbon-based materials, which can be applied in sensor technology, catalysis, and the development of electronic devices (Yu et al., 2007).

Biological Activities

Research into the biological activities of pyridine and its derivatives has demonstrated their potential in the discovery of new therapeutic agents. Studies exploring the chemistry and biological activities of pyrazolopyridine compounds, which share structural similarities with the compound , have shown promising results as anti-Alzheimer and anti-inflammatory agents (Attaby et al., 2009).

Material Science Applications

The synthesis and characterization of new polyimides containing nitrile groups have been explored, with these materials exhibiting properties such as high thermal stability and good dielectric constants. Such research underscores the potential use of pyridine derivatives in the development of advanced materials for electronic applications (Li et al., 2005).

Antimicrobial Activity

Some pyridine derivatives have been synthesized and evaluated for their antimicrobial activities. This research direction could lead to the development of new antimicrobial agents, highlighting the compound's relevance in addressing antibiotic resistance and infection control (Gad-Elkareem et al., 2011).

Propriétés

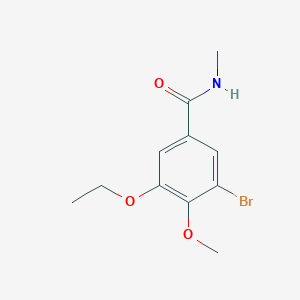

IUPAC Name |

2-amino-4-(3-nitrophenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N5O2S/c14-5-9-11(10(6-15)13(21)17-12(9)16)7-2-1-3-8(4-7)18(19)20/h1-4H,(H3,16,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLUWOHDFCFBFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=S)NC(=C2C#N)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-4-(3-nitrophenyl)-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B4624381.png)

![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624387.png)

![5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624389.png)

![N-isopropyl-1'-[(2E)-3-(2-thienyl)-2-propenoyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4624390.png)

![2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4624407.png)

![methyl 2-{[3-(4-bromophenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624441.png)

![N-(tert-butyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4624444.png)

![2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4624449.png)